molecular formula C17H21ClN2O2S B100273 Dioxopromethazine hydrochloride CAS No. 15374-15-9

Dioxopromethazine hydrochloride

Cat. No.: B100273
CAS No.: 15374-15-9
M. Wt: 352.9 g/mol
InChI Key: LPDLZVGJDFEWFD-UHFFFAOYSA-N
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Description

Dioxopromethazine hydrochloride is a phenothiazine derivative known for its significant pharmacological properties. It is chemically identified as 5,5-dioxo-10-(2-(dimethylamino)propyl) phenothiazine hydrochloride. This compound is widely recognized for its antihistamine, anti-inflammatory, and local anesthetic properties .

Mechanism of Action

Target of Action

Dioxopromethazine hydrochloride primarily targets the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, as it mediates the effects of histamine, a substance released by the body during allergic responses .

Mode of Action

This compound acts as an antagonist of the Histamine H1 receptor . This means it binds to the receptor and blocks its activation by histamine. By doing so, it prevents the physiological effects associated with histamine signaling, such as inflammation and allergic reactions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuroactive ligand-receptor interaction pathway . By blocking the H1 receptor, this compound disrupts the normal signaling processes in this pathway. It also affects the inflammatory mediator regulation of TRP channels pathway , which plays a role in pain perception and inflammation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of allergic reactions. By blocking the H1 receptor, it prevents the receptor’s activation by histamine, thereby reducing the physiological effects associated with histamine signaling, such as inflammation and allergic reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the interaction between this compound and human serum albumin (HSA) in vitro has been investigated, and it was found that this compound has a strong ability to quench the intrinsic fluorescence of HSA through a static quenching mechanism . This suggests that the protein binding properties of this compound could potentially affect its pharmacokinetics and pharmacodynamics in the body .

Biochemical Analysis

Biochemical Properties

Dioxopromethazine hydrochloride interacts with various biomolecules, particularly proteins. One significant interaction is with human serum albumin (HSA), a principal extracellular protein in blood plasma . The compound has a strong ability to quench the intrinsic fluorescence of HSA through a static quenching mechanism . This interaction suggests that this compound may play a role in the transport and deposition of many endogenous and exogenous compounds .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to induce conformational changes in HSA, which could potentially influence cell function . Additionally, the compound has been shown to have sonodynamic effects on bovine serum albumin (BSA) molecules, causing damage to these molecules .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. This binding process is a favorable one, with a negative Gibbs energy change . The binding of this compound with HSA can induce conformational changes in HSA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the compound has been shown to have a strong ability to quench the intrinsic fluorescence of HSA, suggesting that it may have long-term effects on cellular function

Metabolic Pathways

This compound is known to interact with the H1 receptor, acting as an antagonist . This suggests that the compound is involved in the neuroactive ligand-receptor interaction pathway and the inflammatory mediator regulation of TRP channels pathway

Transport and Distribution

This compound is likely transported and distributed within cells and tissues through its interactions with proteins such as HSA

Subcellular Localization

Given its interactions with proteins such as HSA, it is possible that the compound may be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dioxopromethazine hydrochloride typically involves the oxidation of promethazine. The process includes the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to introduce the dioxo groups into the phenothiazine structure .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Dioxopromethazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dioxopromethazine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Dioxopromethazine hydrochloride is compared with other phenothiazine derivatives such as:

Uniqueness: this compound is unique due to the presence of dioxo groups, which enhance its antihistamine and anti-inflammatory properties compared to other phenothiazine derivatives .

Properties

IUPAC Name

1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDLZVGJDFEWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929822
Record name 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15374-15-9, 13754-57-9
Record name Dioxopromethazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15374-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxopromethazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015374159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIOXOPROMETHAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XHO7GN8RH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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